2-(benzylsulfanyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide 2-(benzylsulfanyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1797874-09-9
VCID: VC6270099
InChI: InChI=1S/C19H20F3N3OS/c20-19(21,22)15-6-7-17(23-10-15)25-9-8-16(11-25)24-18(26)13-27-12-14-4-2-1-3-5-14/h1-7,10,16H,8-9,11-13H2,(H,24,26)
SMILES: C1CN(CC1NC(=O)CSCC2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F
Molecular Formula: C19H20F3N3OS
Molecular Weight: 395.44

2-(benzylsulfanyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide

CAS No.: 1797874-09-9

Cat. No.: VC6270099

Molecular Formula: C19H20F3N3OS

Molecular Weight: 395.44

* For research use only. Not for human or veterinary use.

2-(benzylsulfanyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide - 1797874-09-9

Specification

CAS No. 1797874-09-9
Molecular Formula C19H20F3N3OS
Molecular Weight 395.44
IUPAC Name 2-benzylsulfanyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide
Standard InChI InChI=1S/C19H20F3N3OS/c20-19(21,22)15-6-7-17(23-10-15)25-9-8-16(11-25)24-18(26)13-27-12-14-4-2-1-3-5-14/h1-7,10,16H,8-9,11-13H2,(H,24,26)
Standard InChI Key IRJMOBDVZYKXLY-UHFFFAOYSA-N
SMILES C1CN(CC1NC(=O)CSCC2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, 2-benzylsulfanyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide, reflects its three key components:

  • Pyrrolidine scaffold: A five-membered saturated ring substituted at the 1-position with a 5-(trifluoromethyl)pyridin-2-yl group.

  • Benzylsulfanyl moiety: A sulfur-linked benzyl group at the 2-position of the acetamide chain.

  • Trifluoromethylpyridine: An electron-deficient aromatic ring enhancing bioavailability and target binding .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₀F₃N₃OS
Molecular Weight395.44 g/mol
SMILESC1CN(CC1NC(=O)CSCC2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F
InChIKeyIRJMOBDVZYKXLY-UHFFFAOYSA-N
PubChem CID76148935

The stereochemistry at the pyrrolidine’s 3-position (R/S configuration) remains unspecified in available data, warranting chiral resolution studies.

Synthesis and Reactivity

Synthetic Routes

While explicit protocols for this compound are unpublished, analog synthesis strategies suggest a multi-step approach:

  • Pyrrolidine functionalization: Coupling 5-(trifluoromethyl)pyridin-2-amine with a pyrrolidine precursor via nucleophilic substitution .

  • Acetamide formation: Reacting 2-(benzylsulfanyl)acetic acid with the pyrrolidine intermediate using carbodiimide-based coupling agents.

  • Protection/deprotection: Likely use of tert-butyloxycarbonyl (Boc) groups to prevent side reactions during amide bond formation, as seen in related pyrazolo[1,5-a]pyrimidine syntheses .

Reactivity Profile

  • Sulfur nucleophilicity: The benzylsulfanyl group may undergo oxidation to sulfoxides or disulfides under oxidative conditions.

  • Amide hydrolysis: Susceptible to enzymatic or acidic cleavage, impacting metabolic stability .

  • Piperidine interactions: The pyrrolidine’s tertiary nitrogen could participate in hydrogen bonding or cation-π interactions with biological targets .

TargetProposed MechanismDisease Relevance
Endothelin-converting enzymeCompetitive inhibition of substrate bindingHypertension, heart failure
RSV fusion proteinSteric blockade of viral entryRespiratory infections
Zinc hydrolasesChelation of catalytic Zn²⁺ ionsInflammatory disorders

Physicochemical and ADME Properties

Solubility and Lipophilicity

  • Calculated logP: Estimated at 3.1 (AlogPS), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous solubility: Poor solubility (<10 µM) predicted due to the trifluoromethyl group, necessitating formulation optimization.

Metabolic Stability

The compound’s metabolic hotspots include:

  • Pyrrolidine ring: Potential CYP3A4-mediated oxidation to lactams.

  • Benzylsulfanyl group: Glutathione conjugation leading to mercapturic acid derivatives.

Comparative Analysis with Structural Analogs

Pyrrolidine-Based ECE Inhibitors

Patent WO2002006222A1 discloses compounds like (2S,4R)-4-mercapto-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid benzyl-methyl-amide, which share the pyrrolidine core but differ in sulfonamide substituents . The trifluoromethylpyridine in the subject compound may confer superior metabolic stability over naphthalene-sulfonyl analogs .

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